4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide
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Overview
Description
4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Substitution Reactions: The hydroxy and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of an amine-substituted quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(3-methoxyphenyl)-1-oxo-2-propen-1-yl-3-methoxybenzamide
- 4-hydroxy-N-(3-methoxyphenyl)-1-oxo-2-propen-1-yl-3-methoxybenzamide
Uniqueness
4-hydroxy-N-(3-methoxyphenyl)-2-methylquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxyphenyl, and carboxamide groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-8-17(21)15-9-12(6-7-16(15)19-11)18(22)20-13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
QGDSFWOSQLKYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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